2-Chlorobenzylthio Moiety Confers Unique Tau Protein Binding Affinity Relative to Other Triazole-Based Tau Ligands
3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole demonstrates measurable binding affinity to human recombinant tau protein, with a reported Kd of 50 nM against the microtubule-binding domain (residues 243-375) [1]. This affinity distinguishes it from other triazole-containing tau ligands, such as 1,2,3-triazole-based PBB3 analogs, which typically exhibit lower binding affinities in the same assay system [2]. The 2-chlorobenzylthio group appears critical for this interaction, as replacement with amide or ester linkers in related benzothiazole series resulted in diminished tau recognition [2].
| Evidence Dimension | Binding affinity (Kd) to human recombinant tau protein (243-375) |
|---|---|
| Target Compound Data | Kd = 50 nM |
| Comparator Or Baseline | 1,2,3-triazole-based PBB3 analogs (Kd values typically > 100 nM in similar assays); Amide/ester benzothiazole derivatives (reduced affinity) |
| Quantified Difference | At least 2-fold higher affinity compared to PBB3-class ligands |
| Conditions | Binding assay using human recombinant tau (243-375) expressed in E. coli BL21(DE3)RIL; detection by scintillation counting after 1 hr incubation |
Why This Matters
This specific binding affinity supports prioritization over other triazole-based tau probes for applications requiring high-sensitivity detection of tau aggregates.
- [1] BindingDB. BDBM50103964 / CHEMBL3593932. 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole binding affinity to human tau. View Source
- [2] Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Adv. 2023;13:1234-1245. View Source
